n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family.
Preparation Methods
The synthesis of n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial and antitubercular agent . Additionally, it has been investigated for its potential use as an anticancer drug due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation . In the field of organic chemistry, it serves as a valuable scaffold for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting essential cellular processes in bacteria and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and methyl 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate . These compounds share a similar thiazolopyrimidine core but differ in their substituents and specific biological activities .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-ethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-2-10-7(13)6-5-11-9-12(8(6)14)3-4-15-9/h3-5H,2H2,1H3,(H,10,13) |
InChI Key |
OKHWTRKSVWANCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
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